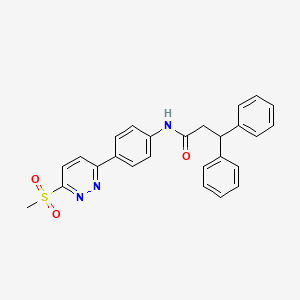
N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide” is a complex organic compound. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms . This structure is often found in various biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyridazine ring, followed by various functionalization steps . The exact method would depend on the specific reactants and conditions used.Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyridazine ring, along with various functional groups including a methylsulfonyl group and a propanamide group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the pyridazine ring and the various functional groups. For example, the pyridazine ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring might confer certain electronic properties .Wissenschaftliche Forschungsanwendungen
Pyridazine Derivatives in Research
Pyridazine derivatives, including compounds structurally related to N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-3,3-diphenylpropanamide, have been studied for their varied chemical reactions and potential applications. For instance, some pyridazine derivatives have been examined for their reactions with different compounds, leading to the formation of various derivatives with potential applications in chemical synthesis and drug development (Deeb et al., 1991).
Antitrypanosomal and Antiplasmodial Activities
Compounds structurally related to the given chemical have been explored for their potential as antitrypanosomal agents, which are important in the treatment of diseases like sleeping sickness. Additionally, their antiplasmodial properties, crucial in combating malaria, have been a focus of research. This includes studies on how structural modifications can influence their effectiveness against these diseases (Veale et al., 2019).
Synthesis and Antimicrobial Evaluation
The synthesis of new pyrazole and pyrazolopyrimidines, related to the compound , has been studied, revealing significant antimicrobial activity. This indicates potential applications in developing new antimicrobial agents (Shamroukh et al., 2013).
Cardiac Electrophysiological Activity
Studies on N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural similarities with the compound of interest, have shown significant cardiac electrophysiological activity. This suggests their potential utility in developing treatments for cardiac arrhythmias (Morgan et al., 1990).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O3S/c1-33(31,32)26-17-16-24(28-29-26)21-12-14-22(15-13-21)27-25(30)18-23(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-17,23H,18H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULRTMVCGQQANT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)
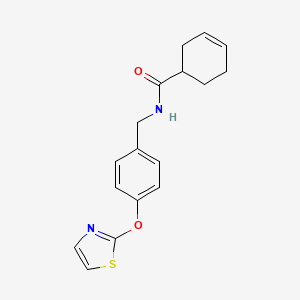
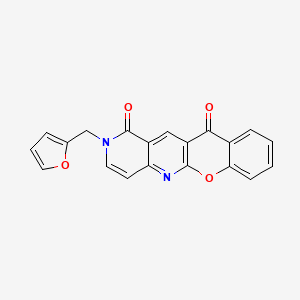
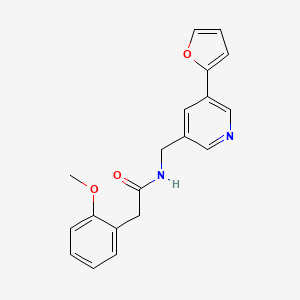
![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)methanesulfonamide](/img/structure/B2435028.png)
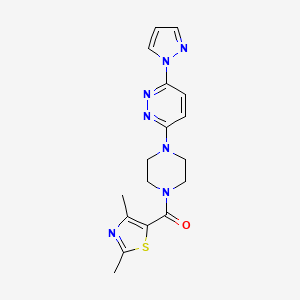
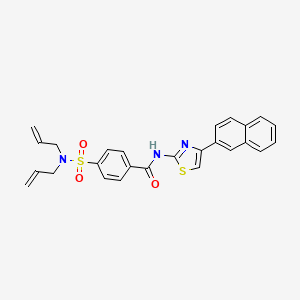
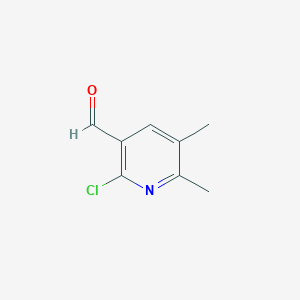
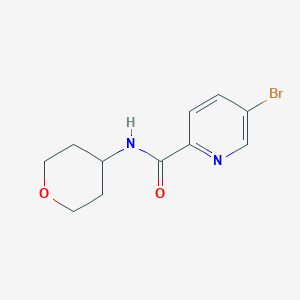
![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)
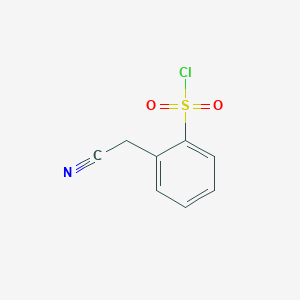
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)
![N-(1-cyanocycloheptyl)-2-{1-cyclopropyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-5-yl}acetamide](/img/structure/B2435041.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2435047.png)